The Role of MES Monohydrate in Biochemical Research: A Technical Guide
The Role of MES Monohydrate in Biochemical Research: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and methodologies involving MES monohydrate in biochemistry.
Introduction
MES monohydrate (2-(N-morpholino)ethanesulfonic acid monohydrate) is a zwitterionic buffer that has become an indispensable tool in a wide array of biochemical and molecular biology applications.[1][2] Developed by Good and his colleagues, MES is one of the "Good's buffers," designed to meet several criteria for biological research, including pKa near neutrality, high water solubility, limited permeability through biological membranes, and minimal interference with biological processes.[3][4] Its utility stems from its ability to maintain a stable pH in the slightly acidic range of 5.5 to 6.7, making it suitable for a variety of experimental conditions.[1][5][6] This guide provides a comprehensive overview of the properties, applications, and detailed protocols involving MES monohydrate for professionals in the life sciences.
Core Properties and Advantages of MES Monohydrate
MES monohydrate offers several distinct advantages in a laboratory setting. Its pKa of approximately 6.1 at 25°C provides reliable buffering capacity in the pH range of 5.5 to 6.7.[5][7] A key feature of MES is its negligible binding of metal ions such as Ca²⁺, Mg²⁺, and Mn²⁺, and it shows no significant binding with Cu(II), which makes it an excellent non-coordinating buffer for studying metal-dependent enzymes or reactions involving metal ions.[3][8][9] Furthermore, MES exhibits low ultraviolet (UV) absorbance, which is a critical feature for spectrophotometric assays.[5][10] It is also chemically stable and generally does not interact with or inhibit enzymes, making it a reliable component in sensitive biochemical assays.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of MES monohydrate and its common working concentrations in various biochemical applications.
Table 1: Physicochemical Properties of MES Monohydrate
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃NO₄S·H₂O | [7][11] |
| Molecular Weight | 213.25 g/mol | [1][7] |
| pKa (25°C) | 6.10 - 6.15 | [5][7][12] |
| Useful pH Range | 5.5 - 6.7 | [1][5][7] |
| ΔpKa/°C | -0.011 | [7] |
| Solubility in water (0°C) | ~0.65 M | [7][12] |
| UV Absorbance (A260nm, 0.5 M) | ~0.025 | [7] |
| UV Absorbance (A280nm, 0.5 M) | ~0.020 | [7] |
Table 2: Typical Working Concentrations of MES Buffer
| Application | Typical Concentration Range | pH Range |
| Cell Culture | 10 - 25 mM | 5.5 - 6.5 |
| Enzyme Kinetics | 20 - 100 mM | 5.8 - 6.5 |
| Protein Crystallography | 50 - 100 mM | 5.5 - 6.7 |
| SDS-PAGE (Running Buffer) | 50 mM (in 1X buffer) | ~7.3 |
| Cation Exchange Chromatography | 20 - 50 mM | 5.6 - 6.5 |
Key Applications in Biochemistry and Drug Development
MES monohydrate's properties make it a versatile buffer for a multitude of applications in research and development.
Cell Culture
MES buffer is frequently used in cell culture media for bacteria, yeast, and mammalian cells to maintain a stable pH, which is crucial for optimal cell growth and function.[5][11][13] It is particularly useful in media where cellular metabolism might otherwise cause significant pH shifts.
Enzyme Assays
The inert nature of MES and its pKa in the optimal range for many enzymes make it an ideal buffer for enzyme kinetics studies.[5][14] It does not interfere with the activity of most enzymes and its low UV absorbance ensures that it does not mask the signal from the enzymatic reaction.[5][10]
Electrophoresis
MES is a common component of running buffers for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins on Bis-Tris gels.[5][12] The MES SDS running buffer system provides excellent resolution of protein bands.[12]
Protein Purification and Chromatography
In protein purification, MES buffer is widely used in various chromatography techniques. It is a suitable buffer for cation exchange chromatography, where a stable, slightly acidic pH is often required for protein binding and elution.[15][16][17] Its non-coordinating nature is also advantageous when purifying metalloproteins.
Protein Crystallography
For structural biology applications, MES is a suitable buffer for protein crystallization experiments.[18][19] Maintaining a stable pH is critical for the formation of high-quality protein crystals, and MES provides this stability within a useful pH range for many proteins.
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation of MES buffer and its use in key biochemical experiments.
Preparation of 0.1 M MES Buffer (pH 6.0)
Materials:
-
MES monohydrate (MW: 213.25 g/mol )
-
Deionized water
-
10 N Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinder and beaker
-
0.22 µm filter for sterilization (optional)
Procedure:
-
Weigh out 21.325 g of MES monohydrate.
-
Add the MES monohydrate to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 10 N NaOH dropwise to the MES solution while monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 6.0.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
If a sterile solution is required, filter the buffer through a 0.22 µm filter into a sterile container.
-
Store the buffer at 4°C.
Generic Enzyme Assay Using MES Buffer
This protocol describes a general procedure for measuring enzyme activity using a spectrophotometer, with MES as the buffering agent.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
0.1 M MES buffer, pH 6.0 (prepared as described above)
-
Spectrophotometer and cuvettes
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature for the assay.
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
X µL of 0.1 M MES buffer, pH 6.0 (to a final concentration of 50 mM)
-
Y µL of substrate stock solution (to the desired final concentration)
-
Z µL of deionized water to bring the total volume to just under the final assay volume.
-
-
Mix the contents of the cuvette by gently pipetting up and down.
-
Place the cuvette in the spectrophotometer and record a baseline reading at the appropriate wavelength for the product being formed.
-
Initiate the reaction by adding A µL of the enzyme stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular time intervals for a predetermined duration.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
Protein Purification by Cation Exchange Chromatography
This protocol outlines a general workflow for purifying a protein with a pI above 6.5 using a cation exchange column and MES buffer.
Materials:
-
Clarified protein lysate
-
Buffer A (Binding Buffer): 20 mM MES, pH 6.0
-
Buffer B (Elution Buffer): 20 mM MES, pH 6.0, 1 M NaCl
-
Cation exchange chromatography column
-
Chromatography system (e.g., FPLC)
Procedure:
-
Equilibrate the cation exchange column with 5-10 column volumes of Buffer A.
-
Load the clarified protein lysate onto the column.
-
Wash the column with 5-10 column volumes of Buffer A to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elute the bound protein using a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions throughout the elution gradient.
-
Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a protein assay.
-
Pool the fractions containing the purified protein.
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows where MES monohydrate is utilized.
Caption: Workflow for SDS-PAGE using a MES running buffer system.
Caption: Workflow for protein purification using cation exchange chromatography with MES buffer.
Conclusion
MES monohydrate is a robust and versatile buffering agent with a wide range of applications in modern biochemistry and drug development. Its favorable physicochemical properties, including its pKa in the slightly acidic range, low metal-binding capacity, and minimal interference with biological reactions, make it a reliable choice for researchers and scientists. By understanding its core properties and utilizing standardized protocols, professionals can ensure the reproducibility and accuracy of their experimental results. The detailed methodologies and workflows provided in this guide serve as a valuable resource for the effective implementation of MES monohydrate in the laboratory.
References
- 1. 用于mPAGE® Bis-Tris凝胶的MES SDS运行缓冲液粉末 pack of 5 ea (Each packet makes 1 liter of running buffer) | Sigma-Aldrich [sigmaaldrich.com]
- 2. MES monohydrate | 145224-94-8 [chemicalbook.com]
- 3. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. MES Monohydrate | MES 2-(N-morpholino)ethanesulfonic acid [formedium.com]
- 5. biochemazone.com [biochemazone.com]
- 6. goldbio.com [goldbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. MES Monohydrate Buffer | CAS 145224-94-8 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. plantmedia.com [plantmedia.com]
- 14. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein purification with HPLC - General Lab Techniques [protocol-online.org]
- 17. MES hydrate buffer used in cation exchange chromatography and plant culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
